Cas no 2017303-47-6 (2-(1,5-dimethyl-1H-pyrazol-3-yl)acetaldehyde)

2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetaldehyde is a versatile pyrazole-based aldehyde intermediate used in organic synthesis and pharmaceutical research. Its reactive aldehyde group enables efficient derivatization, making it valuable for constructing heterocyclic compounds and bioactive molecules. The 1,5-dimethyl substitution on the pyrazole ring enhances stability while maintaining reactivity, facilitating controlled functionalization. This compound is particularly useful in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its ability to serve as a key building block in multi-step syntheses. Its well-defined structure ensures consistent performance in condensation, cyclization, and nucleophilic addition reactions. Suitable for controlled environments, it requires proper handling due to its aldehyde functionality.
2-(1,5-dimethyl-1H-pyrazol-3-yl)acetaldehyde structure
2017303-47-6 structure
Product Name:2-(1,5-dimethyl-1H-pyrazol-3-yl)acetaldehyde
CAS No:2017303-47-6
MF:C7H10N2O
MW:138.167101383209
CID:6439958
PubChem ID:89040575
Update Time:2025-06-08

2-(1,5-dimethyl-1H-pyrazol-3-yl)acetaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetaldehyde
    • SCHEMBL13224718
    • 2017303-47-6
    • EN300-1745475
    • Inchi: 1S/C7H10N2O/c1-6-5-7(3-4-10)8-9(6)2/h4-5H,3H2,1-2H3
    • InChI Key: ZGAOZEDNCBOELA-UHFFFAOYSA-N
    • SMILES: O=CCC1C=C(C)N(C)N=1

Computed Properties

  • Exact Mass: 138.079312947g/mol
  • Monoisotopic Mass: 138.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 34.9Ų

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2-(1,5-dimethyl-1H-pyrazol-3-yl)acetaldehyde Related Literature

Additional information on 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetaldehyde

Introduction to 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetaldehyde (CAS No. 2017303-47-6)

2-(1,5-dimethyl-1H-pyrazol-3-yl)acetaldehyde is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic aldehyde derivative has garnered considerable attention due to its potential applications in drug discovery and synthetic organic chemistry. The compound's molecular structure, featuring a 1,5-dimethyl-1H-pyrazol-3-yl substituent, contributes to its distinctive reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

The chemical formula of 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetaldehyde is C₉H₁₁NO, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of an aldehyde group (CHO) at the terminal position enhances its utility as a building block in organic synthesis. This functionality allows for further derivatization through condensation reactions, forming Schiff bases or participating in Michael additions, thereby expanding its synthetic versatility.

Recent advancements in medicinal chemistry have highlighted the importance of pyrazole derivatives in developing novel therapeutic agents. The 1,5-dimethyl substitution pattern on the pyrazole ring imparts specific steric and electronic properties that can influence binding affinity to biological targets. Studies have demonstrated that such modifications can enhance metabolic stability and improve pharmacokinetic profiles, making these compounds attractive candidates for drug development.

In particular, 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetaldehyde has been explored as a precursor in the synthesis of bioactive molecules targeting various diseases. Its structural motif is reminiscent of several known pharmacophores found in FDA-approved drugs, suggesting its potential as a scaffold for future therapeutics. Researchers have leveraged this compound to develop inhibitors of enzymes involved in inflammatory pathways and metabolic disorders.

One notable area of research involves the use of 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetaldehyde in the synthesis of kinase inhibitors. Kinases are critical enzymes in cellular signaling networks, and their dysregulation is implicated in numerous diseases, including cancer. By modifying the pyrazole core with appropriate substituents, scientists have been able to design molecules that selectively inhibit aberrant kinase activity. The aldehyde group serves as a versatile handle for further functionalization, enabling the creation of libraries of compounds for high-throughput screening.

The compound's reactivity also makes it useful in the development of chiral auxiliaries and ligands for asymmetric synthesis. Chirality plays a pivotal role in pharmaceuticals, as enantiomers often exhibit different biological activities. By incorporating 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetaldehyde into synthetic routes, chemists can construct enantiomerically enriched products with enhanced therapeutic efficacy.

Another emerging application lies in materials science and polymer chemistry. The aldehyde functionality allows for cross-linking reactions with diamines or other nucleophiles, leading to the formation of polymers with tailored properties. These materials find use in coatings, adhesives, and even biodegradable scaffolds for tissue engineering.

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetaldehyde typically involves multi-step organic transformations starting from commercially available precursors such as 3-methylpyrazole and formaldehyde or acetaldehyde derivatives. Catalytic methods have been optimized to improve yield and purity while minimizing waste generation. Green chemistry principles are increasingly being applied to these processes to enhance sustainability.

From a computational chemistry perspective, density functional theory (DFT) studies have been employed to elucidate the electronic structure and reactivity trends of this compound. These theoretical investigations provide insights into how modifications to the pyrazole ring affect binding interactions with biological targets. Such knowledge is invaluable for designing next-generation analogs with improved pharmacological profiles.

In conclusion,2-(1,5-dimethyl-1H-pyrazol-3-yl)acetaldehyde represents a versatile building block with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse synthetic strategies while offering opportunities for innovation in drug discovery. As research continues to uncover new functionalities and applications for this compound,CAS No 2017303 -47 -6 will undoubtedly remain at the forefront of chemical research endeavors.

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